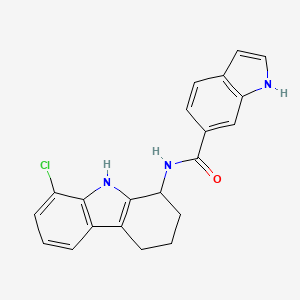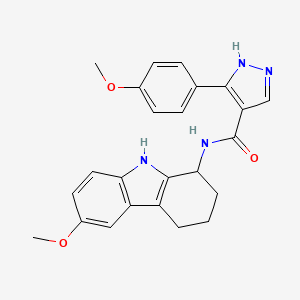
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to an indole carboxamide, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole intermediate, which is then chlorinated. The chlorinated carbazole is subsequently reacted with an indole derivative under specific conditions to form the final product. Key steps include:
Chlorination: The carbazole is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated carbazole is coupled with an indole derivative in the presence of a base such as potassium carbonate, often in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloro group.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized carbazole derivatives.
Reduction: Dechlorinated carbazole-indole compounds.
Substitution: Substituted carbazole-indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide
- N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-3-(1-methyl-3,5-dimethylpyrazol-4-yl)propanamide
Uniqueness
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-6-carboxamide is unique due to its specific combination of a carbazole and an indole moiety This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H18ClN3O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-6-carboxamide |
InChI |
InChI=1S/C21H18ClN3O/c22-16-5-1-3-14-15-4-2-6-17(20(15)25-19(14)16)24-21(26)13-8-7-12-9-10-23-18(12)11-13/h1,3,5,7-11,17,23,25H,2,4,6H2,(H,24,26) |
InChI Key |
UZIQLIYSZNKGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)C=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B10994388.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-hydroxyquinazolin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B10994393.png)
![N-(3-chloro-4-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10994395.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10994398.png)
![methyl 2-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10994400.png)
![(4-Hydroxy-6-methoxyquinolin-3-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10994402.png)
![3-(2-methoxyphenyl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone](/img/structure/B10994410.png)
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B10994418.png)


![4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]thiophene-3-carboxamide](/img/structure/B10994445.png)

![3-[6-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)propanamide](/img/structure/B10994460.png)
![2-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10994463.png)
